An In-depth Technical Guide to Lamivudine Triphosphate: Chemical Structure, Properties, and Antiviral Mechanism
An In-depth Technical Guide to Lamivudine Triphosphate: Chemical Structure, Properties, and Antiviral Mechanism
Introduction
Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV) infections.[1][2] As a prodrug, lamivudine's therapeutic efficacy is entirely dependent on its intracellular conversion to the active moiety, lamivudine 5'-triphosphate (3TC-TP).[3][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and mechanism of action of lamivudine triphosphate, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
Lamivudine triphosphate is the anabolically phosphorylated form of lamivudine. The addition of the triphosphate group is crucial for its pharmacological activity.
Table 1: Physicochemical Properties of Lamivudine and Lamivudine Triphosphate
| Property | Lamivudine | Lamivudine Triphosphate | Reference(s) |
| IUPAC Name | 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | [[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₁N₃O₃S | C₈H₁₄N₃O₁₂P₃S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 229.26 g/mol | 469.20 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 134678-17-4 | 143188-53-8 | --INVALID-LINK--, --INVALID-LINK-- |
| LogP (experimental) | -1.4 | -4.2 (predicted) | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility (in PBS, pH 7.2) | ~3 mg/mL | Not available | --INVALID-LINK-- |
Mechanism of Action: Intracellular Activation and Viral Inhibition
The antiviral activity of lamivudine is a multi-step process that occurs within the host cell. Lamivudine, as a prodrug, is transported into the cell where it undergoes sequential phosphorylation to its active triphosphate form.
Caption: Intracellular phosphorylation cascade of lamivudine.
Once formed, lamivudine triphosphate acts as a competitive inhibitor of viral reverse transcriptase (RT) in both HIV and HBV.[4][5] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand.[6] Upon incorporation, the absence of a 3'-hydroxyl group on the lamivudine moiety prevents the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination of DNA synthesis and halting viral replication.[1][5]
Caption: Competitive inhibition of reverse transcriptase by 3TC-TP.
Pharmacokinetic Properties
The sustained antiviral effect of lamivudine is attributed to the long intracellular half-life of its triphosphate form.
Table 2: Pharmacokinetic Parameters of Lamivudine and Intracellular Lamivudine Triphosphate
| Parameter | Lamivudine (Plasma) | Lamivudine Triphosphate (Intracellular) | Reference(s) |
| Elimination Half-life (t½) | 5-7 hours | 15.5-19 hours | [4] |
| AUC₂₄ (300 mg once daily) | 8,354 ng·h/mL | 59.5 pmol·h/10⁶ cells | [7] |
| Cmax (300 mg once daily) | Not Available | 4.10 pmol/10⁶ cells | [7] |
| C₂₄ (300 mg once daily) | Not Available | 1.49 pmol/10⁶ cells | [7] |
Antiviral Activity
Lamivudine exhibits potent activity against both HIV-1 and HBV. The in vitro efficacy is typically measured by the concentration required to inhibit viral replication by 50% (IC₅₀).
Table 3: In Vitro Antiviral Activity of Lamivudine
| Virus | Cell Line | Parameter | Value | Reference(s) |
| HIV-1 | Human peripheral blood mononuclear cells (PBMCs) | IC₅₀ | 0.0018 µM - 0.21 µM | [8] |
| HBV | Not Specified | Not Specified | Potent inhibitor | [8] |
Experimental Protocols
Synthesis of Lamivudine Triphosphate
While detailed, proprietary industrial synthesis protocols are not publicly available, the synthesis of nucleoside triphosphates from their corresponding nucleosides generally follows a well-established chemical or enzymatic phosphorylation process. A common laboratory-scale chemical approach is the Yoshikawa procedure, which involves the phosphorylation of the parent nucleoside with phosphorus oxychloride in a trimethyl phosphate solvent. Enzymatic synthesis can also be achieved using a series of kinases.
Quantification of Intracellular Lamivudine Triphosphate by LC-MS/MS
This protocol provides a general workflow for the quantification of 3TC-TP in peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for 3TC-TP quantification by LC-MS/MS.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis and Extraction: Lyse the isolated PBMCs with cold 60% methanol to release intracellular contents.[9] The lysate is then centrifuged to remove cellular debris.
-
Solid-Phase Extraction (SPE): The methanolic cellular extract is loaded onto an anion exchange SPE plate.[9] A series of washes with increasing salt concentrations (e.g., KCl) is used to selectively elute lamivudine, its monophosphate, and diphosphate forms, while retaining the triphosphate.[9]
-
LC-MS/MS Analysis: The purified 3TC-TP is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Anion exchange chromatography is typically used for separation, and detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[10]
-
Quantification: The concentration of 3TC-TP is determined by comparing the peak area ratio of the analyte to an internal standard (e.g., a stable isotope-labeled 3TC-TP) against a calibration curve prepared with known concentrations of the analyte.[11]
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of lamivudine triphosphate against HIV-1 RT.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)•oligo(dT)), dCTP, and radioactively or fluorescently labeled dTTP.
-
Enzyme and Inhibitor Addition: Add a known amount of recombinant HIV-1 reverse transcriptase to the reaction mixture in the presence of varying concentrations of lamivudine triphosphate.
-
Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).
-
Quantification: Collect the precipitated DNA on a filter and quantify the incorporated labeled dTTP using scintillation counting or fluorescence measurement.
-
IC₅₀ Determination: The concentration of lamivudine triphosphate that inhibits the reverse transcriptase activity by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Lamivudine triphosphate is the pharmacologically active form of the prodrug lamivudine, exerting its potent antiviral effects through the competitive inhibition of viral reverse transcriptase and subsequent DNA chain termination. Its long intracellular half-life is a key pharmacokinetic feature that contributes to its sustained therapeutic efficacy. Understanding the chemical properties, mechanism of action, and methods for its quantification is crucial for the ongoing research and development of antiretroviral therapies.
References
- 1. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Lamivudine synthesis - chemicalbook [chemicalbook.com]
- 4. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and Lamivudine Triphosphate within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
